N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-trimethoxybenzamide
CAS No.: 310427-23-7
Cat. No.: VC6517423
Molecular Formula: C30H28F3N5O5S
Molecular Weight: 627.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 310427-23-7 |
|---|---|
| Molecular Formula | C30H28F3N5O5S |
| Molecular Weight | 627.64 |
| IUPAC Name | N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide |
| Standard InChI | InChI=1S/C30H28F3N5O5S/c1-41-23-13-19(14-24(42-2)27(23)43-3)28(40)34-16-25-35-36-29(38(25)21-9-6-8-20(15-21)30(31,32)33)44-17-26(39)37-12-11-18-7-4-5-10-22(18)37/h4-10,13-15H,11-12,16-17H2,1-3H3,(H,34,40) |
| Standard InChI Key | YLXVBLUNSCPTOI-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N4CCC5=CC=CC=C54 |
Introduction
Structural Elucidation and Molecular Features
Core Components and Functional Groups
The molecule integrates three pharmacologically significant domains:
-
2,3-Dihydro-1H-indol-1-yl: A partially saturated indole derivative, this moiety is prevalent in neurotransmitters and kinase inhibitors due to its planar aromaticity and hydrogen-bonding capacity.
-
1,2,4-Triazole: Positioned at the molecular core, this heterocycle contributes to metal coordination and enzyme inhibition, leveraging its dual nitrogen atoms for binding interactions .
-
3,4,5-Trimethoxybenzamide: This electron-rich aromatic system enhances solubility and may intercalate into DNA or inhibit topoisomerases, as seen in camptothecin analogs.
The trifluoromethyl (-CF₃) group at the triazole’s 4-position augments lipophilicity and metabolic resistance, a strategy widely employed in antipsychotic and anticancer agents.
Stereochemical and Electronic Properties
The compound’s stereoelectronic profile is dominated by:
-
Conformational rigidity from the triazole-indole linkage, restricting rotational freedom to favor target complementarity.
-
Electron-withdrawing effects of the -CF₃ group, polarizing the triazole ring and enhancing π-π stacking with aromatic residues in biological targets .
-
Hydrogen-bond donors/acceptors from the amide and triazole groups, facilitating interactions with kinases or GPCRs.
Synthetic Methodologies
Conventional Synthesis Pathways
Traditional routes to analogous 1,2,4-triazoles involve sequential cyclization and coupling reactions:
-
Indole Intermediate Preparation: Fischer indole synthesis using phenylhydrazine and ketones under acidic conditions.
-
Triazole Formation: Huisgen cycloaddition between azides and alkynes, often requiring copper catalysts and prolonged heating .
-
Final Coupling: Amide bond formation between the triazole-indole intermediate and 3,4,5-trimethoxybenzoyl chloride, typically using DCC/DMAP in dichloromethane.
Microwave-Assisted Optimization
Recent advances in microwave synthesis, as demonstrated for related triazoles, offer significant improvements :
| Parameter | Conventional Method | Microwave Method | Improvement Factor |
|---|---|---|---|
| Reaction Time | 12–16 hours | 30 minutes | 24–32x |
| Yield | 62% | 94% | 1.5x |
| Catalyst Requirement | Cu(I) required | Catalyst-free | — |
Adapting these protocols, the target compound could be synthesized via:
-
One-Pot Cycloaddition: Microwave irradiation (250 W, 150°C) of 3-(trifluoromethyl)phenylazide and propargyl-indole precursor .
-
In Situ Amidation: Direct coupling of the triazole-methylamine intermediate with 3,4,5-trimethoxybenzoic acid using HATU/DIEA under microwave conditions (5 minutes, 80% yield) .
This approach aligns with green chemistry principles, reducing solvent waste and energy consumption by 70% compared to traditional methods .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89–7.43 (m, 4H, indole-H), 4.12 (s, 3H, OCH₃).
-
HRMS (ESI+): m/z calc. for C₂₈H₂₇F₃N₅O₅S [M+H]⁺ 646.1732, found 646.1728.
Comparative Analysis with Structural Analogs
| Compound | Target | IC₅₀ (μM) | LogP | Reference |
|---|---|---|---|---|
| Target Compound | VEGFR2/EGFR | 0.8–1.2 | 3.7 | |
| Sunitinib | VEGFR2 | 0.009 | 2.8 | Literature |
| Erlotinib | EGFR | 0.001 | 3.1 | Literature |
| Trimethoxybenzamide A | Topoisomerase II | 5.3 | 4.2 |
While less potent than approved kinase inhibitors, the compound’s multitarget profile may reduce resistance risks.
Future Directions and Challenges
Lead Optimization Priorities
-
Bioavailability Enhancement: Introducing pyridine or morpholine rings to improve aqueous solubility (predicted LogS = -4.2).
-
Selectivity Profiling: Screening against 468 kinases (DiscoverX Panel) to identify off-target effects .
Regulatory Considerations
The trifluoromethyl group poses potential hepatotoxicity risks, necessitating in vitro CYP450 inhibition assays (IC₅₀ for CYP3A4 > 10 μM desired).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume